molecular formula C10H13NO3 B2404550 5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid CAS No. 1500790-70-4

5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid

Cat. No.: B2404550
CAS No.: 1500790-70-4
M. Wt: 195.218
InChI Key: IOJWQHJGMUJEAL-UHFFFAOYSA-N
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Description

5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a benzoxazole core fused with a partially saturated cyclohexene ring. The ethyl substituent at position 5 and the carboxylic acid group at position 3 define its structural and electronic properties.

Properties

IUPAC Name

5-ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-6-3-4-8-7(5-6)9(10(12)13)11-14-8/h6H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJWQHJGMUJEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogues:

Compound Name Substituent (Position) CAS Number Molecular Formula Molecular Weight (g/mol)
5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid Ethyl (5) Not provided C11H15NO3 209.24
5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid Methyl (5) 832737-91-4 C10H13NO3 195.22
5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid Difluoro (5) 2060008-85-5 C9H9F2NO3 217.17
4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid Dimethyl (4,6) 1507596-99-7 C10H13NO3 195.22

Key Observations:

  • In contrast, the difluoro derivative exhibits higher polarity due to electron-withdrawing fluorine atoms, which may improve solubility in polar solvents .
  • Electronic Effects: Fluorine substituents (as in the difluoro analogue) likely enhance the acidity of the carboxylic acid group (pKa reduction) compared to alkyl-substituted derivatives .

Biological Activity

5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is a heterocyclic compound notable for its unique structural features and potential biological activities. The compound contains a benzoxazole ring system which is fused with a tetrahydro structure and incorporates a carboxylic acid group. This configuration allows for diverse chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C₁₁H₁₃N O₃
  • CAS Number: 1500790-70-4
  • Structure: The benzoxazole ring is known for its stability and ability to participate in various chemical reactions.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a dehydrating agent such as polyphosphoric acid. This process yields the benzoxazole structure while allowing for subsequent modifications to enhance biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carboxylic acid group is capable of forming hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds structurally related to this compound. For instance:

CompoundCell Line TestedIC50 (μM)Reference
Compound 5HeLa (cervical cancer)0.126
Compound 5SMMC-7721 (liver cancer)0.071
Compound 5K562 (leukemia)0.164

These findings indicate that derivatives related to this compound exhibit significant cytotoxicity against various cancer cell lines compared to standard treatments like doxorubicin.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have demonstrated that modifications on the benzoxazole ring can significantly influence biological activity. For example:

  • Electron-releasing groups at specific positions enhance activity.
  • Electron-withdrawing groups tend to decrease activity.

This suggests that careful modification of the compound's structure could lead to improved therapeutic efficacy.

Case Studies

  • Antitumor Activity Evaluation : A series of derivatives based on the benzoxazole structure were synthesized and tested against multiple cancer cell lines. The study found that certain substitutions significantly enhanced anticancer activity while others diminished it.
  • Enzyme Interaction Studies : Research has shown that this compound can serve as a probe in enzyme assays, revealing insights into its potential as an inhibitor or modulator in various biochemical pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid, and how do reaction conditions impact yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of ethyl-substituted precursors under reflux conditions. For example, analogous tetrahydrobenzoxazole derivatives are prepared using Pd-catalyzed cross-coupling reactions (e.g., bis(triphenylphosphine)palladium dichloride) in a 1:1 triethylamine/THF solvent system. Key parameters include reaction time (48–72 hours), temperature (55–80°C), and inert atmosphere (argon) to prevent oxidation. Post-reaction purification via silica gel chromatography or recrystallization from ethanol improves yield .

Q. How is the compound characterized structurally, and what spectroscopic markers are critical for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, with characteristic signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.8 ppm for CH₂) and oxazole ring protons (δ ~6.5–7.5 ppm). Infrared (IR) spectroscopy confirms the carboxylic acid moiety (broad O-H stretch ~2500–3000 cm⁻¹, C=O stretch ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., theoretical 195.18 g/mol) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, particularly for chiral derivatives?

  • Methodological Answer : Chiral resolution techniques, such as asymmetric catalysis (e.g., Cu(I)-based catalysts for cycloadditions) or enzymatic kinetic resolution, are employed. For example, chiral HPLC with amylose-based columns separates enantiomers. Reaction conditions (e.g., solvent polarity, temperature) are tuned to favor one enantiomer, and circular dichroism (CD) spectroscopy monitors optical activity .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Standardize assay protocols across studies:

  • Use identical cell lines (e.g., HepG2 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922).
  • Control for pH (e.g., compound stability at pH 7.4 vs. 5.5) and solvent effects (DMSO concentration ≤1%).
  • Validate results with orthogonal assays (e.g., fluorescence-based viability assays vs. colony-forming unit counts) .

Q. How does the compound’s stability under varying pH conditions influence its applicability in biological studies?

  • Methodological Answer : Conduct accelerated stability studies:

  • Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C.
  • Monitor degradation via HPLC-UV at 254 nm. The carboxylic acid group may hydrolyze under strongly acidic/basic conditions (pH <2 or >9), requiring formulation in neutral buffers for in vitro assays .

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